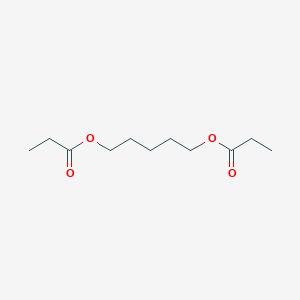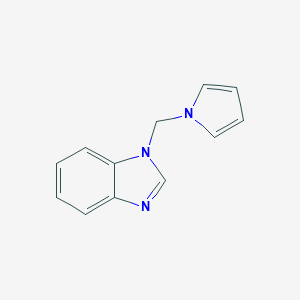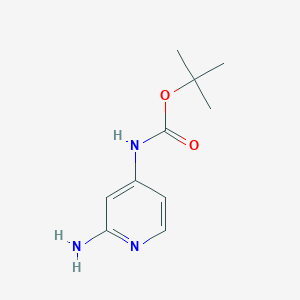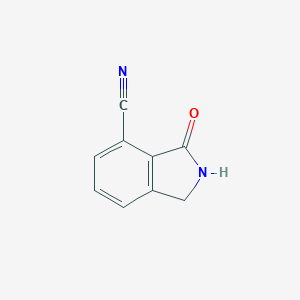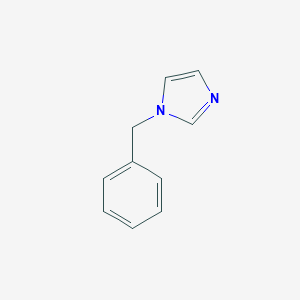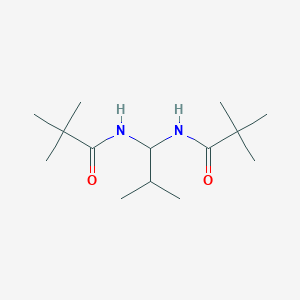
Ibdpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IBDPA, or Isobutylmethylxanthine, is a chemical compound that has been used extensively in scientific research for its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels has been shown to have a variety of biochemical and physiological effects, making IBDPA a valuable tool in the study of cellular signaling pathways and other related fields.
Mecanismo De Acción
The mechanism of action of IBDPA involves its ability to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of Ibdpa. By inhibiting this enzyme, IBDPA increases intracellular levels of Ibdpa, leading to a variety of downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of IBDPA are numerous and varied. Some of the most notable effects include increased gene expression and protein synthesis, increased cell proliferation, and enhanced immune function. Additionally, IBDPA has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using IBDPA in lab experiments is its ability to increase Ibdpa levels in a controlled and precise manner. Additionally, IBDPA is relatively inexpensive and easy to obtain, making it a valuable tool for researchers on a budget. However, there are also some limitations to using IBDPA in lab experiments. For example, its effects can be highly dependent on the specific cell type being studied, and it may not be effective in all cell types.
Direcciones Futuras
There are many potential future directions for research involving IBDPA. Some possible areas of interest include further study of its anti-inflammatory and anti-tumor effects, as well as its potential use in the treatment of various diseases and conditions. Additionally, there is potential for research into the development of more selective and specific phosphodiesterase inhibitors, which could have a variety of applications in the field of cellular signaling research.
In conclusion, IBDPA is a valuable tool for scientific research in the field of cellular signaling and related areas. Its ability to increase intracellular Ibdpa levels has a variety of biochemical and physiological effects, making it a versatile and useful tool for researchers. While there are limitations to its use, there are also many potential future directions for research involving IBDPA, making it a promising area of study for years to come.
Métodos De Síntesis
IBDPA can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. However, the most common and efficient method of synthesis involves the reaction of isobutylamine with the methyl ester of xanthine in the presence of a catalyst such as hydrochloric acid.
Aplicaciones Científicas De Investigación
IBDPA has been used extensively in scientific research, particularly in the study of cellular signaling pathways and related fields. Its ability to increase Ibdpa levels has been shown to have a variety of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Propiedades
Número CAS |
139416-20-9 |
|---|---|
Nombre del producto |
Ibdpa |
Fórmula molecular |
C14H28N2O2 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18) |
Clave InChI |
WVJLEJNAJZPAHH-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
SMILES canónico |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
Sinónimos |
IBDPA N-isobutylidenedipivalamide tBuCO-Val psi(NH-CO)NH(t)Bu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



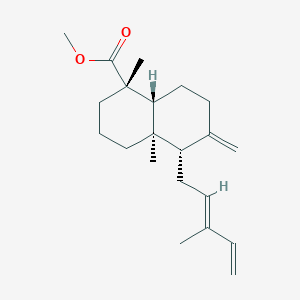
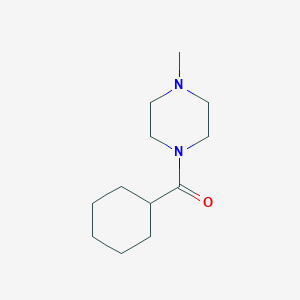
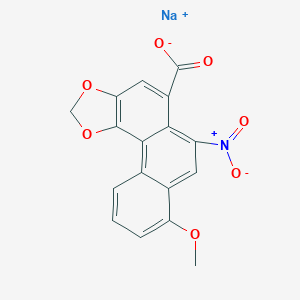

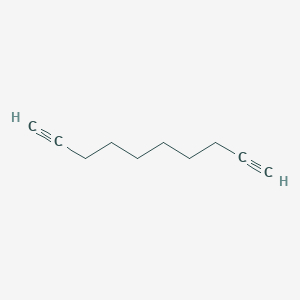
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
